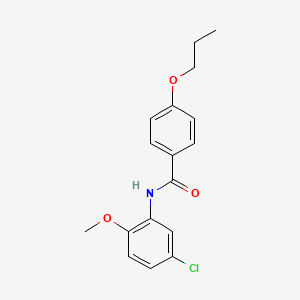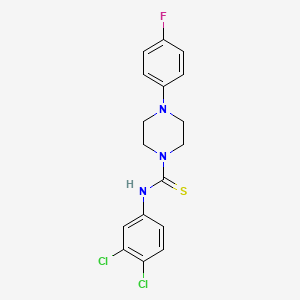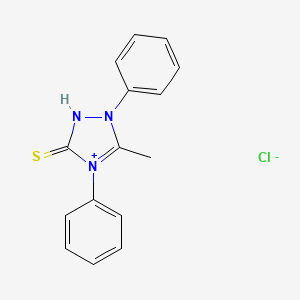![molecular formula C20H26O4 B5037193 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5037193.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene), also known as HMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HMB is a symmetrical molecule that consists of two 3-methoxybenzene rings connected by a 1,6-hexanediol linker.
Mécanisme D'action
The mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of cellular apoptosis. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has also been shown to induce the expression of pro-apoptotic proteins such as Bax and caspases, while inhibiting the expression of anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects:
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, thereby reducing oxidative stress and cellular damage. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to a reduction in inflammation. In cancer cells, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to induce apoptosis and inhibit cell proliferation, leading to a reduction in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) in lab experiments is its low toxicity and high stability, making it a suitable candidate for various applications. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is also relatively easy to synthesize, allowing for large-scale production. However, one of the limitations of using 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is its limited solubility in water, which can affect its bioavailability and effectiveness in certain applications. Additionally, the mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is not fully understood, which can make it difficult to optimize its use in certain applications.
Orientations Futures
For the study of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) include the development of novel materials, optimization of its use as an anticancer agent, and investigation of its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) can be achieved through several methods, including the Williamson ether synthesis, Suzuki coupling reaction, and Friedel-Crafts acylation. The most commonly used method is the Williamson ether synthesis, which involves the reaction of 3-methoxyphenol with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The resulting product is then deprotected using acid to obtain 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene).
Applications De Recherche Scientifique
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been studied extensively for its potential applications in various fields, including material science, medicinal chemistry, and nanotechnology. In material science, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been used as a building block for the synthesis of novel polymers with improved properties such as thermal stability and mechanical strength. In medicinal chemistry, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In nanotechnology, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been used as a template for the synthesis of gold nanoparticles with controlled size and shape.
Propriétés
IUPAC Name |
1-methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-21-17-9-7-11-19(15-17)23-13-5-3-4-6-14-24-20-12-8-10-18(16-20)22-2/h7-12,15-16H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVUOCXQEUNISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037113.png)


![(5-chloro-2-nitrophenyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5037143.png)

![4-[3-(1,3-benzodioxol-5-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]-2-methoxyphenyl acetate](/img/structure/B5037152.png)
![1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B5037156.png)

![4-{1-methyl-2-[(4-nitrophenyl)amino]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5037164.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5037172.png)
![N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5037177.png)
![N-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5037191.png)
![methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5037202.png)
